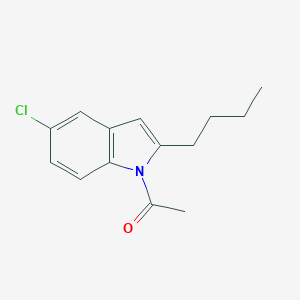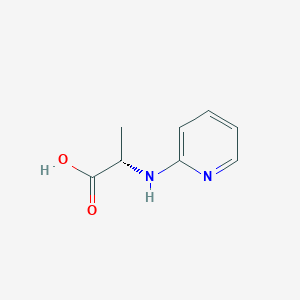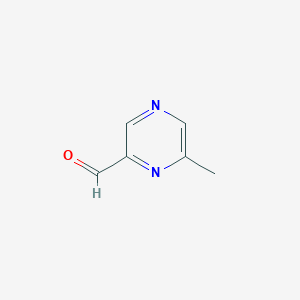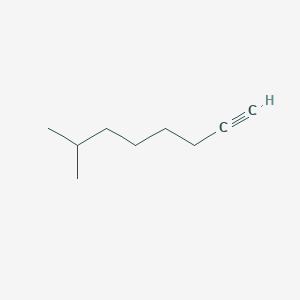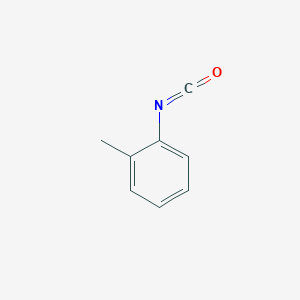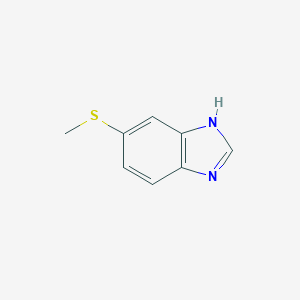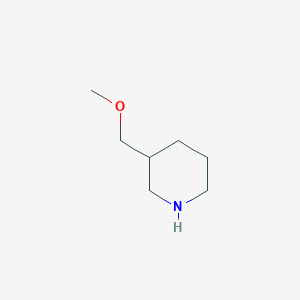
3-(Methoxymethyl)piperidine
説明
The compound "3-(Methoxymethyl)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in various bioactive compounds and pharmaceuticals. The methoxymethyl group attached to the piperidine ring can influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
Several methods for synthesizing piperidine derivatives have been reported. For instance, a series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines with antiallergy activity were synthesized, indicating the versatility of piperidine as a scaffold for developing therapeutic agents . Another study demonstrated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide, showcasing a method for ring contraction and functional group transformation . Additionally, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine was proposed, which is a conformationally rigid diamine with significant importance in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, with various substituents affecting the overall conformation and stability of the molecule. For example, the crystal and molecular structure of a piperidine derivative was reported, highlighting the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecule's structure . Another study described the molecular structure of a piperidine derivative, where the piperidine ring adopts a chair conformation, and the methoxy groups are almost coplanar with the attached benzene rings .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. The boron(III) bromide-induced ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines is an example of a reaction that proceeds via an intermediate bicyclic aziridinium ion . The synthesis of tritium-labeled piperidinecarboxylic acid illustrates the use of piperidine derivatives in labeling studies to determine the efficacy of potential GABA transporter substances . Furthermore, the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines involved an acid-mediated amido cyclization reaction, demonstrating the influence of A1,3 strain on the stereochemical outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of substituents such as methoxy, hydroxymethyl, or aryloxy groups can affect the compound's solubility, boiling point, melting point, and stability. The antiallergy activity of certain piperidine derivatives indicates their potential therapeutic applications . The high affinity of some piperidine analogues for the dopamine transporter also suggests their relevance in neurological research . The synthesis of a piperidine derivative as an in vivo radioligand for acetylcholinesterase further demonstrates the diverse applications of these compounds in biological systems .
科学的研究の応用
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
In terms of specific applications, piperidine and its derivatives have shown great therapeutic and clinical potential as anticancer agents . Many in vitro and in vivo studies have shown that piperine and piperidine exhibit several anticancer properties when used against triple negative breast cancer cells .
-
Anticancer Applications
- Field: Oncology
- Application: Piperidine derivatives have shown great therapeutic potential as anticancer agents . They have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
- Method: Piperidine acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs . In prostate cancer cells, piperidine treatment inhibits cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
- Results: Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
-
Pharmacological Applications
- Field: Pharmacology
- Application: Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Method: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Broad Spectrum Therapeutic Applications
- Field: Therapeutics
- Application: Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Method: The specific methods of application or experimental procedures vary depending on the specific therapeutic application .
- Results: The outcomes obtained also vary depending on the specific therapeutic application .
-
Antiviral Applications
-
Antimalarial Applications
-
Antimicrobial and Antifungal Applications
Safety And Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
3-(methoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNNEPYIBDITIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589368 | |
| Record name | 3-(Methoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)piperidine | |
CAS RN |
116574-72-2 | |
| Record name | 3-(Methoxymethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



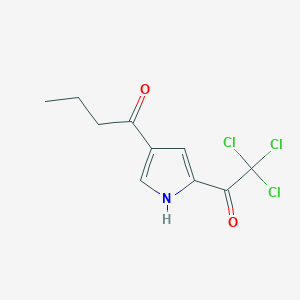
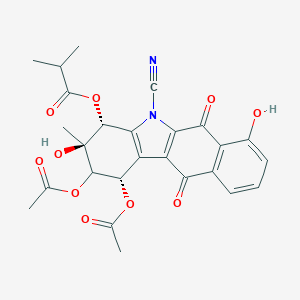
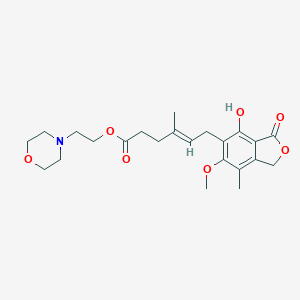
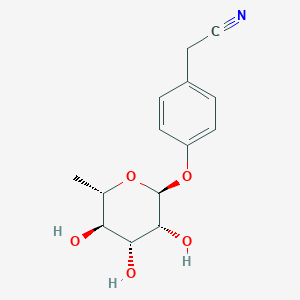

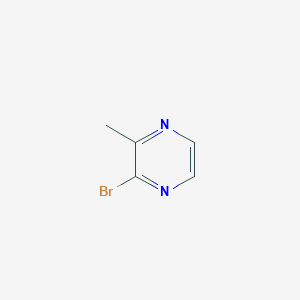
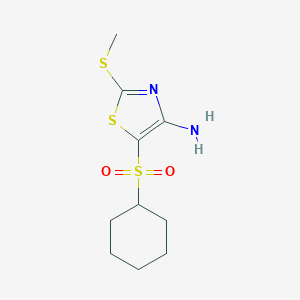
![Benz[f]indan-1-ol](/img/structure/B37803.png)
